molecular formula C16H19N3O5S2 B2426973 N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851782-29-1

N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2426973
CAS No.: 851782-29-1
M. Wt: 397.46
InChI Key: RBWBUXQTXJELFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C16H19N3O5S2 and its molecular weight is 397.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Applications : The compound has been used as a catalyst in chemical reactions, such as the chiral phosphine-catalyzed enantioselective construction of gamma-butenolides. This process involves the substitution of Morita-Baylis-Hillman acetates with 2-trimethylsilyloxy furan, highlighting its significance in asymmetric synthesis (Ying Jiang, Yong‐Ling Shi, & M. Shi, 2008).

  • Physical and Chemical Properties Study : Research has been conducted to understand the physical and chemical properties of the compound in various settings, such as studying the interaction of methyl acetate in aqueous solutions of related quinoxaline derivatives, which sheds light on the solute-solute and solute-solvent interactions in these mixtures (Gnanapragasam Raphael, I. Bahadur, & E. Ebenso, 2015).

  • Structural Analysis : Investigations into the crystal structures of similar derivatives have been carried out, providing insights into their molecular geometry and intermolecular interactions, which are essential for understanding their chemical behavior and potential applications (Tanusri Dey, Soumen Ghosh, Jyoti Mareddy, J. Anireddy, Sarbani Pal, & A. K. Mukherjee, 2015).

  • Corrosion Inhibition : The compound has demonstrated utility in inhibiting corrosion of metals, such as mild steel in acidic environments. This has implications for its use in industrial applications where corrosion resistance is paramount (L. Olasunkanmi, L. Olasunkanmi, I. Obot, & E. Ebenso, 2016).

  • Synthetic Applications : Its role in the synthesis of other compounds, such as N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide, demonstrates its utility as a building block in organic synthesis (Shylaprasad Durgadas, K. Mukkanti, & Sarbani Pal, 2012).

  • Pharmacological Research : While the focus is not on drug use, dosage, or side effects, the compound's structure has been a focus in the development of COX-2 inhibitors, which are important in pharmacological research (Sunil Kumar Singh et al., 2004).

Properties

IUPAC Name

N-[3-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c1-3-26(22,23)19-15(16-8-5-9-24-16)11-14(17-19)12-6-4-7-13(10-12)18-25(2,20)21/h4-10,15,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWBUXQTXJELFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.